molecular formula C22H18O2 B3349662 (S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol CAS No. 229185-00-6

(S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol

Cat. No.: B3349662
CAS No.: 229185-00-6
M. Wt: 314.4 g/mol
InChI Key: RSFIBRKJSPSKFZ-VXKWHMMOSA-N
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Description

(S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol is a chiral diol compound characterized by the presence of two naphthyl groups attached to a central ethanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol typically involves the asymmetric reduction of the corresponding diketone precursor. One common method is the enantioselective reduction of 1-(1-naphthyl)-2-(2-naphthyl)ethane-1,2-dione using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized catalytic hydrogenation processes. These processes are designed to maximize yield and enantioselectivity while minimizing the use of expensive chiral catalysts. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol can undergo various chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced species.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or tosyl chloride (TsCl) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while substitution reactions can produce various ether or ester derivatives.

Scientific Research Applications

(S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of chiral materials and as a component in advanced materials research.

Mechanism of Action

The mechanism by which (S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol exerts its effects is primarily through its interaction with molecular targets in asymmetric synthesis. The chiral nature of the compound allows it to induce enantioselectivity in chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. The specific pathways involved depend on the particular reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-(+)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol: The enantiomer of (S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol, with similar chemical properties but opposite chirality.

    1,2-Diphenylethane-1,2-diol: A structurally similar compound with phenyl groups instead of naphthyl groups.

    1,2-Cyclohexanediol: Another diol with a cyclohexane backbone instead of an ethane backbone.

Uniqueness

This compound is unique due to its chiral naphthyl groups, which provide distinct steric and electronic properties compared to other diols. This uniqueness makes it particularly valuable in asymmetric synthesis and catalysis, where enantioselectivity is crucial.

Properties

IUPAC Name

(1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21-24H/t21-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFIBRKJSPSKFZ-VXKWHMMOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569729
Record name (1S,2S)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229185-00-6
Record name (1S,2S)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol
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